molecular formula C16H16N2O2 B5640703 2-methyl-N'-(3-methylbenzoyl)benzohydrazide

2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Cat. No. B5640703
M. Wt: 268.31 g/mol
InChI Key: CJGNHDAWNDMNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including structures similar to 2-methyl-N'-(3-methylbenzoyl)benzohydrazide, often involves multistep reactions starting from basic aromatic or aliphatic compounds. For instance, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide is synthesized in two steps from methyl salicylate, utilizing microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperature to yield the target compound (H. Santosa et al., 2019).

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of benzohydrazide derivatives can vary significantly depending on their specific substituents and molecular configuration. For instance, reactions of benzohydrazides with Schiff bases can lead to the formation of various heterocyclic compounds, showcasing the versatility of these compounds in synthetic chemistry (P. Reddy et al., 1986).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as melting points and solubility, can be influenced by their specific structural features. For example, the presence of methoxy groups and the specific arrangement of benzylidene units can affect the compound's melting point and overall physical stability (S. Suzana et al., 2022).

Chemical Properties Analysis

Benzohydrazide derivatives exhibit a range of chemical properties, including reactivity towards various electrophiles and the ability to form complex structures with metals. Their chemical behavior is also influenced by the presence of functional groups, which can enhance their potential for forming hydrogen bonds and other intermolecular interactions (K. K. V. Raj et al., 2007).

properties

IUPAC Name

2-methyl-N'-(3-methylbenzoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-5-8-13(10-11)15(19)17-18-16(20)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGNHDAWNDMNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N'-(3-methylbenzoyl)benzohydrazide

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